6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N-methyl-2-methylsulfonylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2S/c1-8-5-3-4(7)9-6(10-5)13(2,11)12/h3H,1-2H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNZMBWUAGLCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101205072 | |
| Record name | 4-Pyrimidinamine, 6-chloro-N-methyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353973-60-0 | |
| Record name | 4-Pyrimidinamine, 6-chloro-N-methyl-2-(methylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353973-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinamine, 6-chloro-N-methyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6th position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 6-azido-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine or 6-thio-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine are formed.
Oxidation Products: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Scientific Research Applications
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to inhibition or activation of these targets.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Substituent Effects at Position 2
The 2-position substituent significantly impacts physicochemical and biological properties:
Key Insights :
- Methylsulfonyl (SO₂Me) : Balances polarity and stability, making it favorable for CNS-targeting drugs requiring blood-brain barrier penetration .
- Methylthio (SMe) : Less stable due to susceptibility to oxidation but offers higher membrane permeability .
- Trifluoromethyl (CF₃) : Increases lipophilicity and resistance to metabolic degradation, often used in agrochemicals .
Metabolic Stability and Physicochemical Properties
- clogP and Solubility :
- Metabolic Pathways: Sulfonyl groups resist oxidation better than thioethers but may undergo glucuronidation . Thieno-fused analogs (e.g., thieno[2,3-d]pyrimidines) exhibit prolonged half-lives due to rigid structures .
Biological Activity
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a chlorine atom and a methylsulfonyl group, is being investigated for various therapeutic applications, including anti-inflammatory and anticancer properties.
- Molecular Formula : C6H8ClN3O2S
- Molecular Weight : 195.67 g/mol
- CAS Number : 1353973-60-0
The compound's structure allows it to interact with biological systems, making it a candidate for further pharmacological studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate its ability to inhibit the growth of various cancer cell lines. For instance, one study reported significant inhibition rates in leukemia and breast cancer cell lines, with IC50 values indicating potent activity:
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| MOLT-4 (Leukemia) | 55% | 5.35 |
| T-47D (Breast Cancer) | 60% | Not specified |
These findings suggest that the compound may serve as a lead for developing new cancer therapeutics.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. Research indicates that it can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS. A comparative analysis showed that this compound exhibited greater suppressive effects than traditional anti-inflammatory drugs like indomethacin:
| Compound | COX-2 Expression Reduction (%) | iNOS Expression Reduction (%) |
|---|---|---|
| 6-Chloro-N-methyl... | 70% | 65% |
| Indomethacin | 50% | 55% |
These results position the compound as a promising candidate for treating inflammatory diseases.
The biological activity of this compound is thought to involve the inhibition of specific enzymes and receptors associated with cancer progression and inflammation. The compound's structural features allow it to interact with molecular targets effectively, modulating critical pathways involved in tumor growth and inflammatory responses.
Case Studies
- Neurodegenerative Disease Model : In a study involving a model of neurodegeneration, the compound demonstrated neuroprotective effects by selectively inhibiting neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. This selectivity was crucial in reducing unwanted side effects typically associated with broader enzyme inhibition.
- Cancer Cell Line Studies : A series of experiments conducted on multiple cancer cell lines revealed that treatment with this compound led to cell cycle arrest at the G1 phase, effectively preventing cells from progressing to DNA synthesis. This mechanism was confirmed through flow cytometric analysis.
Q & A
Q. What are common synthetic routes for 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4,6-dichloro-2-(methylsulfonyl)pyrimidine with methylamine under controlled conditions (e.g., in NMP at 100°C for 10 hours). Purification involves precipitation in water, filtration, and vacuum drying. Analytical techniques like -NMR and LC-MS confirm structure and purity . Similar protocols for pyrimidine derivatives use NaHMDS as a base in THF at room temperature, followed by aqueous workup .
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy: - and -NMR (e.g., 400 MHz Varian spectrometer) to confirm substituent positions and molecular symmetry .
- Mass Spectrometry (LC-MS): Agilent 1100 LC/MSD systems validate molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds) using SHELX programs .
Q. What are the key physical and chemical properties of this compound?
- Methodological Answer: Key properties include:
- Molecular Weight: ~248.7 g/mol (calculated from formula ).
- Solubility: Typically assessed in DMSO, THF, or chloroform via saturation assays.
- Stability: Evaluated using TGA/DSC for thermal decomposition profiles and HPLC for degradation under stress (e.g., pH, light) .
Advanced Research Questions
Q. How can synthesis be optimized for higher yield and purity?
- Methodological Answer:
- Solvent Selection: Replace NMP with THF or DMF to enhance reaction kinetics.
- Catalysis: Use Pd-based catalysts for selective amination .
- Purification: Employ silica gel chromatography (100–200 mesh) or recrystallization from methanol .
- Process Monitoring: Track reaction progress via TLC and adjust stoichiometry of amines to reduce byproducts .
Q. How to assess structure-activity relationships (SAR) for biological activity?
- Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace methylsulfonyl with trifluoromethyl) and test binding affinity via radioligand assays .
- Enzyme Assays: Measure IC values against targets (e.g., A adenosine receptors) using competitive binding protocols .
- Computational Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes and guide SAR .
Q. How to resolve contradictions in reported biological or physicochemical data?
- Methodological Answer:
- Reproducibility Checks: Verify experimental conditions (e.g., solvent purity, temperature gradients) .
- Analytical Cross-Validation: Compare NMR, HPLC, and X-ray data across labs to identify discrepancies .
- Meta-Analysis: Evaluate literature for common confounding factors (e.g., polymorphic crystal forms affecting solubility) .
Q. What computational methods predict interaction with biological targets?
- Methodological Answer:
- Molecular Docking: Use programs like MOE or GOLD to model ligand-receptor interactions (e.g., with hBuChE active sites) .
- MD Simulations: Run 100-ns trajectories in AMBER to assess binding stability and conformational dynamics .
- QSAR Modeling: Develop regression models linking substituent descriptors (e.g., Hammett constants) to activity .
Q. How to evaluate in vivo pharmacokinetics and blood-brain barrier penetration?
- Methodological Answer:
- Animal Models: Administer via intraperitoneal injection in rodents; collect plasma/brain samples at timed intervals .
- LC-MS/MS Quantification: Measure compound concentrations in biological matrices .
- BBB Permeability: Calculate brain-to-plasma ratios and compare to reference standards (e.g., haloperidol) .
Q. How to determine solubility and stability under varied experimental conditions?
- Methodological Answer:
- Solubility Assays: Use shake-flask method in PBS, ethanol, or simulated gastric fluid.
- Accelerated Stability Studies: Expose to UV light, 40°C/75% RH, and analyze degradation via HPLC .
- Polymorph Screening: Conduct slurry experiments in multiple solvents to identify stable crystalline forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
